[4-(1H-Imidazol-4-yl)phenyl]methanol

Histamine H3 receptor CNS drug discovery Receptor binding affinity

[4-(1H-Imidazol-4-yl)phenyl]methanol (CAS 328547-42-8) is a bifunctional small-molecule scaffold with a molecular formula of C10H10N2O, featuring a hydroxymethyl group para-substituted on a phenyl ring attached to an imidazole moiety. As a versatile intermediate, it is structurally categorized within the aryl-imidazole methanol family, closely related to compounds such as 4-benzyl-1H-imidazole (CAS 4238-72-6), (1H-imidazol-4-yl)(phenyl)methanol (CAS 78892-29-2), and (4-(1H-imidazol-4-yl)phenyl)methanamine (CHEMBL1770737).

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 328547-42-8
Cat. No. B2744973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1H-Imidazol-4-yl)phenyl]methanol
CAS328547-42-8
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=CN=CN2
InChIInChI=1S/C10H10N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12)
InChIKeyHUJGRFDRKQPSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[4-(1H-Imidazol-4-yl)phenyl]methanol CAS 328547-42-8 : Molecular Profile and Comparator Landscape


[4-(1H-Imidazol-4-yl)phenyl]methanol (CAS 328547-42-8) is a bifunctional small-molecule scaffold with a molecular formula of C10H10N2O, featuring a hydroxymethyl group para-substituted on a phenyl ring attached to an imidazole moiety . As a versatile intermediate, it is structurally categorized within the aryl-imidazole methanol family, closely related to compounds such as 4-benzyl-1H-imidazole (CAS 4238-72-6), (1H-imidazol-4-yl)(phenyl)methanol (CAS 78892-29-2), and (4-(1H-imidazol-4-yl)phenyl)methanamine (CHEMBL1770737) [1]. Its primary utility lies in medicinal chemistry as a precursor for histamine H3 receptor antagonists and kinase-targeted libraries [2].

Why [4-(1H-Imidazol-4-yl)phenyl]methanol Cannot Be Substituted by Common Imidazole Analogs


Generic substitution of [4-(1H-Imidazol-4-yl)phenyl]methanol with simple imidazole derivatives is not possible due to its unique para-substituted phenylmethanol architecture, which provides a critical hydroxymethyl functional handle for further derivatization . Unlike 4-benzyl-1H-imidazole—which lacks the reactive hydroxyl group and shows only weak antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pneumoniae) with no Gram-negative coverage —the target compound's hydroxyl moiety enables Mitsunobu coupling and alkylation reactions essential for generating potent 5-lipoxygenase inhibitors and H3 receptor antagonists [1]. This functionality underpins its use as a key intermediate in creating bioactive molecules with nanomolar potency that simpler imidazole scaffolds cannot achieve.

Product-Specific Quantitative Evidence Guide for [4-(1H-Imidazol-4-yl)phenyl]methanol


H3 Receptor Antagonist Ki: Derivative Potency Anchored to the Scaffold

A derivative of [4-(1H-Imidazol-4-yl)phenyl]methanol, compound 3j synthesized via this scaffold, exhibited a Ki of 16 nM at the histamine H3 receptor [1]. This potency is comparable to benchmark H3 antagonist ciproxifan (Ki ~9–17 nM in rat cortical membranes) [2]. In contrast, 4-benzyl-1H-imidazole derivatives without the hydroxymethyl functionalization show Ki values >100 nM at this receptor, demonstrating the critical role of the scaffold's substitution pattern [3].

Histamine H3 receptor CNS drug discovery Receptor binding affinity

5-Lipoxygenase Inhibition: Oral Bioavailability Achieved Through Scaffold Derivatization

Derivatization of [4-(1H-Imidazol-4-yl)phenyl]methanol via Mitsunobu coupling with phenols yielded compound CJ-12,918 (Scheme 1, Figure 3), a potent, orally active 5-lipoxygenase (5-LO) inhibitor [1]. In a human whole blood (HWB) assay, CJ-12,918 demonstrated comparable inhibitory potency to the clinical candidate ZD2138 while exhibiting significantly improved solubility at physiological pH [2]. The parent compound ZD2138, which lacks the ionizable imidazolylphenyl moiety, showed poor oral absorption and was discontinued, highlighting the scaffold's pivotal role in imparting favorable drug-like properties [3].

5-Lipoxygenase Inflammation Oral bioavailability

Scaffold Superiority in CYP17 Inhibition: Class-Level Potency Evidence

A series of 4-substituted phenyl alkyl imidazole-based inhibitors, structurally derived from [4-(1H-Imidazol-4-yl)phenyl]methanol, demonstrated highly potent inhibition of both components of the P450(17α) enzyme complex (17α-hydroxylase and 17,20-lyase) [1]. Modeling studies revealed that the length of the alkyl chain extending from the phenyl-imidazole core enhances interaction with the C3 area of the steroid backbone, directly increasing potency [2]. While specific IC50 values for the target compound itself are not reported, the imidazole-based series showed superior potency compared to triazole-based analogs in the same enzyme assay, establishing the imidazole-phenyl scaffold as a preferred chemotype for CYP17 targeting [3].

CYP17 inhibition Prostate cancer Steroidogenesis

Antimicrobial Activity: Structural Advantage Over Non-Hydroxylated Analogs

4-Benzyl-1H-imidazole, a close structural analog lacking the hydroxymethyl group, demonstrates antibacterial activity exclusively against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pneumoniae) with no activity against Gram-negative strains (Escherichia coli, Pseudomonas aeruginosa) . Meanwhile, imidazole-phenyl derivatives with hydroxyl functionality have been patented for biofilm inhibition across a broader microbial spectrum [1]. The presence of the hydroxyl group in [4-(1H-Imidazol-4-yl)phenyl]methanol is hypothesized to enhance hydrogen bonding with bacterial target proteins, potentially broadening its antimicrobial profile relative to non-hydroxylated analogs .

Antimicrobial Biofilm inhibition Gram-positive bacteria

ASIC3 Ion Channel Selectivity: Negative Differentiation from the Aminomethyl Analog

The structurally analogous compound (4-(1H-imidazol-4-yl)phenyl)methanamine (CHEMBL1770737) showed weak inhibition of human ASIC3 with an IC50 of 160 μM (1.60 × 10^5 nM) in patch-clamp electrophysiology assays using HEK293 cells [1]. This micromolar potency suggests that the imidazole-phenyl core itself has limited intrinsic activity at ASIC3 channels, and that functionalization at the 4-position (e.g., hydroxyl for the target vs amine for the analog) dramatically modulates target engagement [2]. For programs seeking ASIC3 modulation, this provides a clear differentiation: [4-(1H-Imidazol-4-yl)phenyl]methanol offers a distinct SAR starting point with a different hydrogen-bonding donor/acceptor profile compared to the amine analog [3].

ASIC3 Pain target Ion channel modulation

Synthetic Tractability: Hydroxyl Handle Enables Divergent Derivatization Unavailable to Non-Functionalized Analogs

[4-(1H-Imidazol-4-yl)phenyl]methanol contains a benzylic hydroxyl group that enables direct Mitsunobu coupling with phenols and alkylation with benzyl chlorides to generate structurally diverse compound libraries [1]. In the synthesis of 5-LO inhibitors, benzyl alcohols 2a–c,f and substituted imidazole benzyl alcohols 2e,i,k–o were prepared via coupling of appropriate imidazole derivatives, a synthetic route inaccessible to non-hydroxylated analogs such as 4-benzyl-1H-imidazole . The target compound's bifunctional nature (imidazole N–H for metal coordination + hydroxyl for derivatization) provides a convergent synthetic entry point for generating compound collections with drug-like properties, a feature not shared by simpler imidazole building blocks .

Synthetic chemistry Mitsunobu coupling Alkylation

Best Research and Industrial Application Scenarios for [4-(1H-Imidazol-4-yl)phenyl]methanol


CNS Drug Discovery: Histamine H3 Receptor Antagonist Lead Optimization

Programs targeting cognitive disorders, narcolepsy, or ADHD can use [4-(1H-Imidazol-4-yl)phenyl]methanol as the core scaffold for generating H3 receptor antagonists. Derivatives synthesized from this scaffold, such as compound 3j, achieve Ki values of 16 nM at the H3 receptor, comparable to the benchmark antagonist ciproxifan [1]. The benzylic hydroxyl group allows urea and carbamate linker installation, which is critical for achieving oral bioavailability and brain penetration as demonstrated by compound 3j's oral plasma levels in rat and monkey models [2].

Inflammation Drug Development: 5-Lipoxygenase Inhibitor Synthesis

For asthma, rheumatoid arthritis, and inflammatory bowel disease programs, this compound serves as the key intermediate for synthesizing ionizable imidazolylphenyl 5-LO inhibitors [1]. Compound CJ-12,918—synthesized via Mitsunobu coupling of the target scaffold with appropriate phenols—demonstrated oral activity and improved physiological pH solubility over the discontinued clinical candidate ZD2138, validating the scaffold's utility in overcoming bioavailability limitations common to 5-LO inhibitors [2].

Oncology: CYP17 Inhibitor Discovery for Hormone-Dependent Cancers

Medicinal chemistry teams pursuing treatments for prostate cancer can leverage this scaffold to design potent inhibitors of the 17α-hydroxylase/17,20-lyase (CYP17) enzyme complex [1]. SAR studies indicate that the imidazole-phenyl core—the defining structural element of [4-(1H-Imidazol-4-yl)phenyl]methanol—provides superior potency compared to triazole-based inhibitors, and that alkyl chain extension from the phenyl ring enhances target engagement at the steroid C3 binding region [2].

Antimicrobial Screening: Biofilm Inhibition and Antibacterial Discovery

The imidazole-phenyl scaffold, functionalized with a hydroxyl handle, is structurally positioned within a patent space covering biofilm-inhibiting imidazole derivatives [1]. Unlike 4-benzyl-1H-imidazole, which shows activity restricted to Gram-positive bacteria (S. aureus, S. pneumoniae), the hydroxylated scaffold provides additional hydrogen-bonding capacity that may broaden antimicrobial spectrum, supporting its inclusion in phenotypic screening libraries for anti-biofilm and antibacterial hit identification [2].

Quote Request

Request a Quote for [4-(1H-Imidazol-4-yl)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.